

Physical and chemical properties of tert-Butyl (3-formylphenyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	tert-Butyl (3-formylphenyl)carbamate
Cat. No.:	B112115

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl (3-formylphenyl)carbamate** for Advanced Research Applications

Foreword: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. **Tert-butyl (3-formylphenyl)carbamate**, a molecule possessing both a protected amine and a reactive aldehyde on a central phenyl ring, represents a quintessential example of such a scaffold. The tert-butyloxycarbonyl (Boc) group offers robust protection for the aniline nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily removable under acidic treatment. Concurrently, the formyl (aldehyde) group at the meta-position serves as a versatile chemical handle for a myriad of transformations, including reductive aminations, Wittig reactions, and nucleophilic additions. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside field-proven protocols and safety guidelines, to empower researchers in leveraging its full synthetic potential.

Chapter 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. **Tert-butyl (3-formylphenyl)carbamate** is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.

Molecular Structure

The compound's structure features a delicate balance of functional groups that dictate its reactivity. The electron-withdrawing nature of the formyl group influences the electronic properties of the aromatic ring, while the bulky Boc-protecting group provides steric shielding and modulates the nucleophilicity of the amine.

Figure 1: Molecular Structure of **tert-Butyl (3-formylphenyl)carbamate**

Core Physical Properties

The key physicochemical properties are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

Property	Value	Reference(s)
CAS Number	176980-36-2	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[2]
Molecular Weight	221.25 g/mol	[2]
Appearance	White to off-white solid/crystalline powder	[3]
Melting Point	88 - 89 °C	[3]
Boiling Point	290.6 °C at 760 mmHg (Predicted)	N/A
Solubility	Soluble in polar organic solvents (e.g., EtOH, Acetone, CHCl ₃ , DCM, THF). Slightly soluble in water.	N/A
InChI Key	JEUBPGIHGQWLAJ- UHFFFAOYSA-N	N/A

Chapter 2: Spectroscopic Profile & Characterization

Structural confirmation is a non-negotiable step in synthesis. The following data provides the expected spectroscopic fingerprint for **tert-Butyl (3-formylphenyl)carbamate**, enabling unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The aldehydic proton is the most downfield and diagnostic signal, appearing as a singlet around 9.97 ppm. The aromatic region shows a characteristic pattern for a 1,3-disubstituted benzene ring. The large singlet at 1.54 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
9.97	Singlet (s)	1H	Aldehyde (-H-C=O)	[4]
7.93	Singlet (s)	1H	Aromatic (Ar-H)	[4]
7.64	Doublet (d)	1H	Aromatic (Ar-H)	[4]
7.50	Triplet (t)	1H	Aromatic (Ar-H)	[4]
7.29	Doublet (d)	1H	Aromatic (Ar-H)	[4]
6.89	Singlet (s)	1H	Amine (-NH-)	[4]
1.54	Singlet (s)	9H	tert-Butyl (-C(CH ₃) ₃)	[4]
Spectrum recorded in CDCl ₃ at 400 MHz.				

Carbon Nuclear Magnetic Resonance (¹³C NMR)

While specific, experimentally-derived ¹³C NMR data is not readily available in published literature, the chemical shifts can be reliably predicted based on the functional groups present. These predictions are invaluable for confirming the carbon skeleton.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~192	Aldehyde Carbonyl (C=O)
~153	Carbamate Carbonyl (N-C=O)
~139	Aromatic (Ar-C-N)
~137	Aromatic (Ar-C-CHO)
~130	Aromatic (Ar-CH)
~125	Aromatic (Ar-CH)
~122	Aromatic (Ar-CH)
~118	Aromatic (Ar-CH)
~81	Quaternary Carbon (-C(CH ₃) ₃)
~28	Methyl Carbons (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonyl and amine functional groups. The spectrum is expected to be dominated by strong C=O stretching vibrations.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3360	N-H Stretch	Carbamate
~2980	C-H Stretch	Aliphatic (tert-Butyl)
~2830, ~2730	C-H Stretch (Fermi Doublet)	Aldehyde
~1715	C=O Stretch	Carbamate
~1695	C=O Stretch	Aromatic Aldehyde
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250, ~1160	C-N / C-O Stretch	Carbamate

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

Parameter	Value
Molecular Weight	221.25
Exact Mass	221.1052
Predicted $[M+H]^+$	222.1125
Predicted $[M+Na]^+$	244.0944
Key Fragmentation	Loss of isobutylene (C_4H_8) from the Boc group (m/z 165); Loss of the entire Boc group ($C_5H_9O_2$) (m/z 122).

Chapter 3: Synthesis and Purification Protocols

The synthesis of **tert-butyl (3-formylphenyl)carbamate** can be approached from multiple reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Here, we detail two field-proven protocols.

Protocol A: Boc Protection of 3-Aminobenzaldehyde

This is the most direct approach, relying on the reaction between a commercially available amine and Di-tert-butyl dicarbonate (Boc_2O). The key to success is controlling the reaction conditions to ensure selective mono-protection of the amine without side reactions involving the aldehyde.

Figure 2: Workflow for Synthesis via Boc Protection

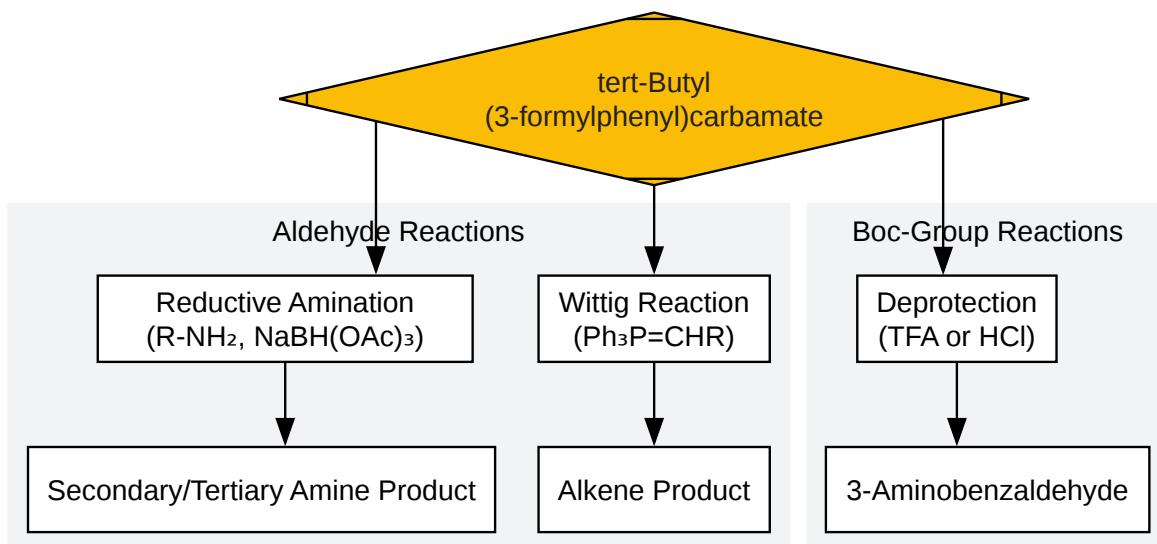
Step-by-Step Methodology:

- **Vessel Preparation:** To a round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.0 eq).

- **Dissolution:** Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at a concentration of approximately 0.5 M.
- **Reagent Addition:** To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. Rationale: Adding the Boc₂O slowly helps to control any potential exotherm and ensures efficient mixing.
- **Reaction:** Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
- **Quenching & Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes any unreacted amine, while the base wash removes acidic byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.

Protocol B: Oxidation of a Benzylic Alcohol

This alternative route is useful if starting from (3-aminophenyl)methanol. The synthesis involves a two-step process: Boc protection of the amine followed by a mild oxidation of the benzylic alcohol to the aldehyde.


Step-by-Step Methodology:

- **Boc Protection:** Protect the amine of (3-aminophenyl)methanol (1.0 eq) using Di-tert-butyl dicarbonate (1.2 eq) in THF as described in Protocol A, Step 1-4, to yield tert-butyl (3-(hydroxymethyl)phenyl)carbamate. Purify as necessary.[\[1\]](#)
- **Oxidation Setup:** Dissolve the resulting alcohol, tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq), in 1,2-dichloroethane (DCE).[\[1\]](#)

- Oxidant Addition: To the solution, add activated manganese dioxide (MnO_2) (10 eq).
Rationale: MnO_2 is a mild and selective oxidant for benzylic alcohols. A large excess is required as it is a heterogeneous surface-mediated reaction, ensuring the reaction goes to completion without over-oxidation to the carboxylic acid.[1]
- Reaction: Stir the suspension vigorously at ambient temperature for 2-3 days. Monitor the reaction by TLC.
- Filtration and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid MnO_2 and its byproducts. Wash the pad thoroughly with DCM. Concentrate the filtrate and purify the residue by column chromatography as described in Protocol A, Step 7.[1]

Chapter 4: Chemical Reactivity & Synthetic Applications

The synthetic utility of **tert-butyl (3-formylphenyl)carbamate** stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to most nucleophilic and basic conditions, allowing the aldehyde to be modified selectively. Conversely, the aldehyde is stable to the acidic conditions required for Boc deprotection.

[Click to download full resolution via product page](#)

Figure 3: Key Reactivity Pathways

Transformations of the Aldehyde Group

- Reductive Amination: This is one of the most powerful applications. The aldehyde can react with a primary or secondary amine to form an imine/iminium ion intermediate, which is then reduced *in situ* by a mild hydride source like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$). This one-pot reaction is a cornerstone of drug discovery for building C-N bonds. This compound has been used in this capacity for the synthesis of UDP-glucuronosyltransferase 1A inhibitors.^[5]
- Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, providing a route to elaborate the carbon skeleton.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, offering a reliable method for C=C bond formation with control over stereochemistry.
- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.

Deprotection of the Boc-Amine

The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature, or with HCl in an alcohol or dioxane, efficiently liberates the free amine. This unmasks the 3-aminobenzaldehyde core, which can then participate in subsequent reactions such as amide bond formation or further functionalization.

Application in Drug Discovery

This building block is prominently featured in the synthesis of advanced therapeutic agents. For example, it has been utilized as a key intermediate in the development of covalent inhibitors for histone lysine demethylase KDM5A, a target in cancer therapy. It also serves as a precursor for creating complex linkers used in antibody-drug conjugates (ADCs), highlighting its importance in the field of targeted cancer treatment.^[1]

Chapter 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

Hazard Identification & GHS Classification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)	GHS06 (Skull and Crossbones)	Danger	H301: Toxic if swallowed
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Eye Irritation (Category 2A)	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment:
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
 - Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
- Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

- Incompatibilities: Keep away from strong oxidizing agents.
- Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

Tert-butyl (3-formylphenyl)carbamate is a high-value building block whose utility is defined by the strategic placement of its orthogonal functional groups. Its stability, predictable reactivity, and well-defined properties make it an indispensable tool for researchers and drug development professionals. By understanding its characteristics and applying the robust protocols outlined in this guide, scientists can confidently integrate this compound into their synthetic strategies to accelerate the discovery and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2015162291A1 - Igf-1r antibody-drug-conjugate and its use for the treatment of cancer - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Medicinal chemistry and NMR driven discovery of novel UDP-glucuronosyltransferase 1A inhibitors that overcome therapeutic resistance in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of tert-Butyl (3-formylphenyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112115#physical-and-chemical-properties-of-tert-butyl-3-formylphenyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com